molecular formula C13H12BrNO2S B4507890 1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone

1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone

Cat. No.: B4507890
M. Wt: 326.21 g/mol
InChI Key: QQARCHWTQGAVCI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.97721 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

The study by Balderson et al. (2007) on enaminones, including compounds structurally similar to "1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone," highlights the significance of hydrogen-bonding patterns. These patterns are crucial for understanding the stability and formation of crystal structures in pharmaceutical compounds, potentially guiding the development of new drugs with optimized solid-state properties (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Diheteroaryl Thienothiophene Derivatives

Research by Mabkhot et al. (2011) into the synthesis of new diheteroaryl thienothiophene derivatives, which are closely related to the chemical structure of interest, reveals the potential for creating novel organic materials. These materials may have applications in electronics, photonics, and as ligands in catalysis, demonstrating the versatility of thienothiophene-based compounds in scientific research (Mabkhot, Al-Majid, & Alamary, 2011).

Enantioselective Catalysis

The work by Thvedt et al. (2011) on the asymmetric reduction of ketones, using catalysts derived from compounds structurally similar to "this compound," underscores the importance of such chemicals in enantioselective catalysis. This area of research is vital for the synthesis of chiral pharmaceuticals, highlighting the compound's relevance in drug development (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011).

Biological Activity of Thiazolo[3,2-a]benzimidazole Derivatives

Abdel‐Aziz et al. (2011) explored the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, demonstrating significant biological activities. This research points to the potential use of "this compound" in the development of new therapeutic agents, given its structural similarity to compounds with proven immunosuppressive, immunostimulatory, and cytotoxic effects (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anti-inflammatory and Anticancer Agents

The synthesis and evaluation of new thiazolyl(hydrazonoethyl)thiazoles for their potential as anti-breast cancer agents by Mahmoud et al. (2021) demonstrate the broader applicability of compounds structurally related to "this compound" in medicinal chemistry. Such compounds may lead to the development of novel treatments for cancer and inflammatory diseases (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-8-9(2)17-13(15-8)18-7-12(16)10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQARCHWTQGAVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone
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1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone
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1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone
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1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.